N-(4-Carboxyphenyl)succinamic acid
Overview
Description
N-(4-Carboxyphenyl)succinamic acid is a chemical compound with the molecular formula C11H11NO5. It is a derivative of benzoic acid, where the carboxylic acid group is substituted with a 3-carboxypropanamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Carboxyphenyl)succinamic acid typically involves the reaction of 4-aminobenzoic acid with succinic anhydride. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Carboxyphenyl)succinamic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid groups can react with alcohols to form esters under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as reagents.
Esterification: Requires the presence of an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.
Major Products Formed
Hydrolysis: Produces 4-aminobenzoic acid and succinic acid.
Esterification: Forms esters of this compound, depending on the alcohol used in the reaction.
Scientific Research Applications
N-(4-Carboxyphenyl)succinamic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Carboxyphenyl)succinamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler structure with only a carboxylic acid group attached to the benzene ring.
Para-hydroxybenzoic acid: Contains a hydroxyl group in addition to the carboxylic acid group.
3,4-Dihydroxybenzoic acid: Has two hydroxyl groups on the benzene ring, providing different chemical properties.
Uniqueness
N-(4-Carboxyphenyl)succinamic acid is unique due to the presence of both a carboxylic acid and a 3-carboxypropanamido group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Properties
IUPAC Name |
4-(3-carboxypropanoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKXKKSBNJCKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354175 | |
Record name | 4-(3-Carboxypropanamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76475-62-2 | |
Record name | 4-[(3-Carboxy-1-oxopropyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76475-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Carboxypropanamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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